

IR-117-17 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **IR-117-17**
Cat. No.: **B15574847**

[Get Quote](#)

An In-depth Technical Guide to Ircinin-1

Disclaimer: Initial searches for the compound "**IR-117-17**" did not yield any publicly available information. It is possible that this is an internal research code, a misnomer, or a compound that has not yet been described in scientific literature. This guide focuses on Ircinin-1, a marine-derived natural product, based on the possibility of a transcription error from a similar-sounding name.

Introduction

Ircinin-1 is a linear furanosesterterpenoid, a class of C25-terpenes, originally isolated from the marine sponge *Ircinia oros*.^[1] Marine sponges of the genus *Ircinia* are well-documented sources of a diverse array of bioactive secondary metabolites.^{[2][3]} These compounds, including Ircinin-1, are noted for their significant biological activities and play a role in the chemical defense mechanisms of the sponges.^[4] Ircinin-1 and its analogs have attracted interest in the scientific community for their potential therapeutic applications, particularly for their anti-inflammatory and antiprotozoal properties.^{[2][5]}

Chemical Structure and Physicochemical Properties

Ircinin-1 is characterized by a difuran moiety and a linear sesterterpene chain.^[1] Its chemical structure and properties are summarized below.

Table 1: Chemical and Physicochemical Properties of Ircinin-1

Property	Value	Source
Molecular Formula	C ₂₄ H ₂₈ O ₄	[6]
Molecular Weight	380.484 g/mol	[6]
IUPAC Name	5-(9-{5-[(furan-3-yl)methyl]furan-3-yl}-2,6-dimethylnon-6-en-1-ylidene)-2,5-dihydrofuran-2-one	[6]
CAS Registry Number	35731-89-6	[6]
SMILES	CC(CCCC(=CCCCc1coc(Cc2ccoc2)c1)C)C=C1OC(=O)C=C1	[6]
InChI Key	IKTWGGXWMFLFCW-UHFFFAOYSA-N	[6]

Note: A related compound, Ircinin, has the molecular formula C₂₅H₃₀O₅ and a molecular weight of 410.5 g/mol .[7]

Biological Activity and Mechanism of Action

Ircinin-1 has demonstrated a range of biological activities, with notable effects as an anti-inflammatory and antiprotozoal agent.

3.1. Anti-inflammatory Activity

The primary anti-inflammatory mechanism of Ircinin-1 is attributed to its inhibition of phospholipase A₂ (PLA₂). PLA₂ is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of phospholipids to release arachidonic acid, a precursor to pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting PLA₂, Ircinin-1 effectively dampens this inflammatory pathway.

3.2. Antiprotozoal Activity

Recent studies have highlighted the potential of Ircinin-1 as an antiprotozoal agent. It has shown moderate activity against several protozoan parasites.

Table 2: Antiprotozoal Activity of Ircinin-1 and Related Compounds

Compound	Organism	IC ₅₀ (μM)	Source
Ircinin-1	<i>Leishmania donovani</i>	28 - 130	[5]
Ircinianin	<i>Plasmodium falciparum</i>	25.4	[2] [8]
Ircinianin	<i>Leishmania donovani</i>	16.6	[2] [8]

The precise mechanisms underlying its antiprotozoal effects are still under investigation but are a promising area for future research.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of Ircinin-1 and the assessment of its biological activity are crucial for reproducibility and further research.

4.1. Isolation and Structural Elucidation

Ircinin-1 and its analogs are typically isolated from crude extracts of the marine sponge Ircinia. The process involves bioassay-guided fractionation. The structural elucidation is then carried out using a combination of spectroscopic techniques, including:

- HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry): To determine the molecular formula.
- 1D/2D NMR (Nuclear Magnetic Resonance) Spectroscopy: To establish the connectivity and stereochemistry of the molecule.
- FT-IR (Fourier-Transform Infrared) Spectroscopy: To identify functional groups.
- [α]D (Specific Rotation): To measure the optical activity.

The absolute configuration of stereocenters can be confirmed using techniques like electronic circular dichroism (ECD) spectroscopy coupled with computational calculations.[\[5\]](#)

4.2. Phospholipase A₂ Inhibition Assay

The inhibitory activity of Ircinin-1 against PLA₂ can be assessed using an in vitro enzymatic assay. A typical protocol would involve:

- Enzyme and Substrate Preparation: Purified PLA₂ and a suitable phospholipid substrate (e.g., phosphatidylcholine) are prepared in a buffer solution.
- Incubation: The enzyme is incubated with varying concentrations of Ircinin-1 (the inhibitor) before the addition of the substrate.
- Reaction Initiation and Monitoring: The enzymatic reaction is initiated by adding the substrate. The activity of PLA₂ can be monitored by detecting the release of fatty acids, often using a colorimetric or fluorometric method.
- Data Analysis: The rate of reaction is measured for each concentration of the inhibitor. The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.

Signaling Pathway and Experimental Workflow Visualization

5.1. Anti-inflammatory Signaling Pathway of Ircinin-1

The following diagram illustrates the mechanism of action of Ircinin-1 in the context of the inflammatory pathway.

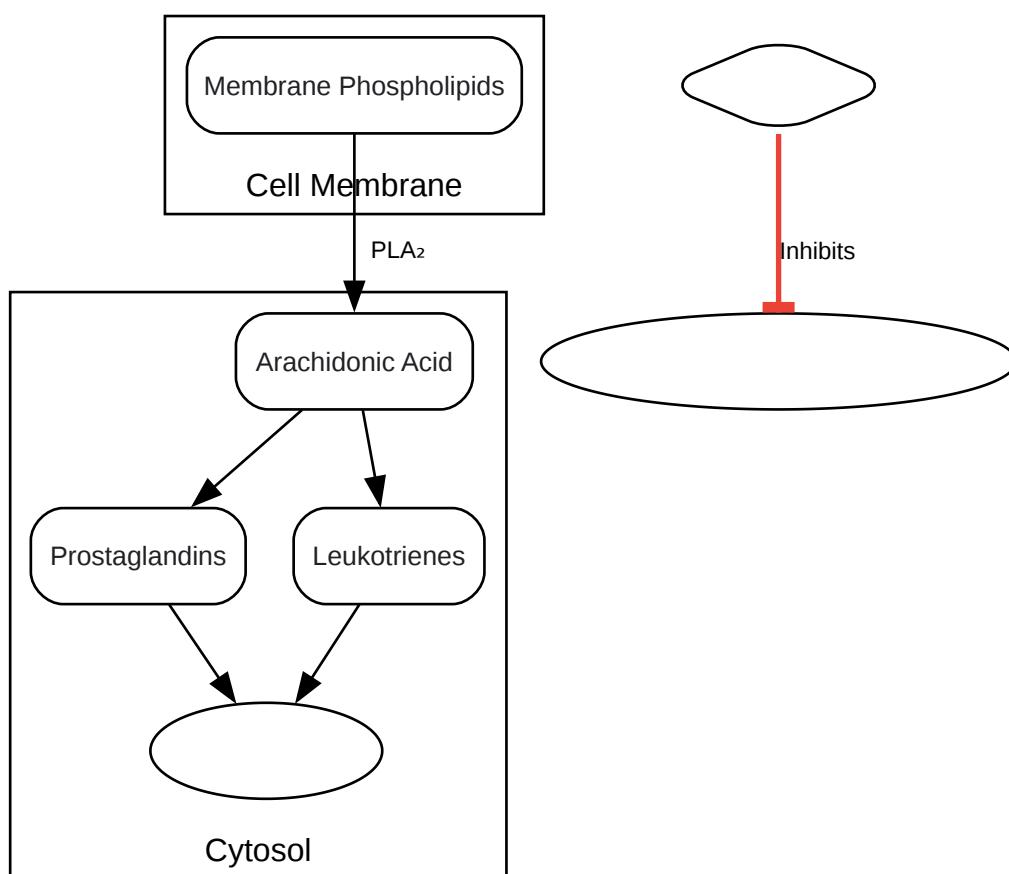


Figure 1: Anti-inflammatory Mechanism of Ircinin-1

[Click to download full resolution via product page](#)

Figure 1: Anti-inflammatory Mechanism of Ircinin-1

5.2. General Experimental Workflow for Bioactive Compound Discovery

This diagram outlines a typical workflow for the discovery of bioactive compounds like Ircinin-1 from natural sources.

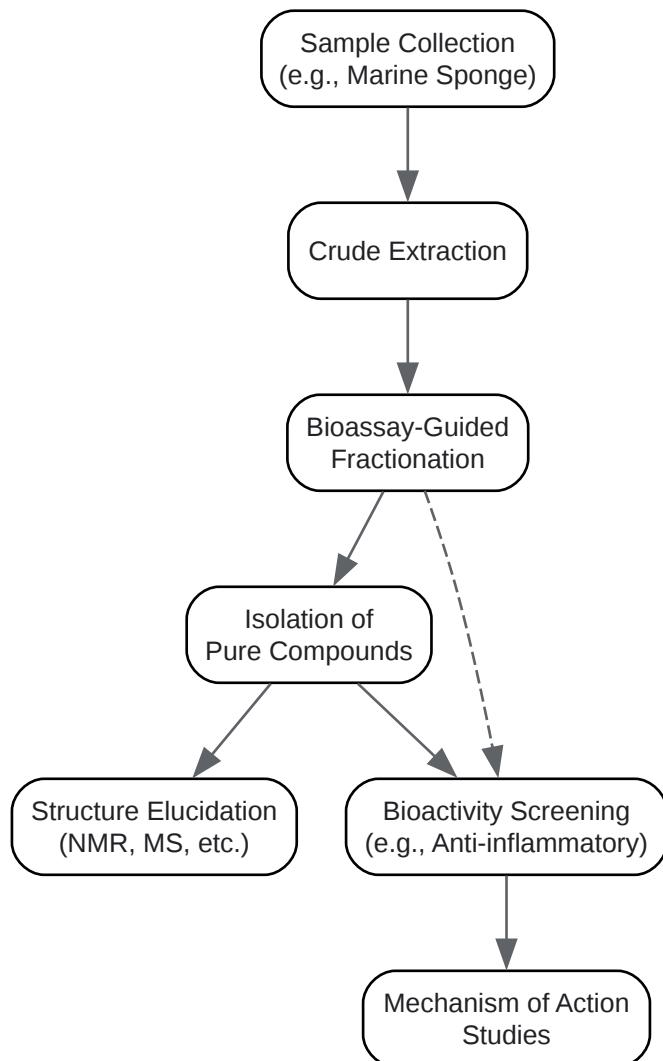


Figure 2: Workflow for Bioactive Compound Discovery

[Click to download full resolution via product page](#)

Figure 2: Workflow for Bioactive Compound Discovery

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scilit.com [scilit.com]

- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic furanosesquiterpenoids and steroids from Ircinia mutans sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ircinin-1 | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 7. Ircinin | C25H30O5 | CID 54679359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Discovery of Ircinianin Lactones B and C—Two New Cyclic Sesterterpenes from the Marine Sponge Ircinia wistarii - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [IR-117-17 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574847#ir-117-17-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com